3,5-Dimethoxythiobenzamide

Physicochemical Properties Lipophilicity ADME

3,5-Dimethoxythiobenzamide (CAS 114980-23-3) is an organic thiobenzamide derivative characterized by a benzene ring substituted with methoxy groups at the 3 and 5 positions and a thioamide functional group. The presence of the sulfur atom in the thioamide group and the electron-donating methoxy substituents significantly alters its reactivity compared to analogous benzamides, making it a specialized reagent or intermediate in synthetic chemistry.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 114980-23-3
Cat. No. B054979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxythiobenzamide
CAS114980-23-3
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=S)N)OC
InChIInChI=1S/C9H11NO2S/c1-11-7-3-6(9(10)13)4-8(5-7)12-2/h3-5H,1-2H3,(H2,10,13)
InChIKeyTXHRWTBNPOCFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxythiobenzamide (CAS 114980-23-3): Sourcing & Procurement for Specialized Synthesis


3,5-Dimethoxythiobenzamide (CAS 114980-23-3) is an organic thiobenzamide derivative characterized by a benzene ring substituted with methoxy groups at the 3 and 5 positions and a thioamide functional group . The presence of the sulfur atom in the thioamide group and the electron-donating methoxy substituents significantly alters its reactivity compared to analogous benzamides, making it a specialized reagent or intermediate in synthetic chemistry .

3,5-Dimethoxythiobenzamide (CAS 114980-23-3): Why Off-the-Shelf Thiobenzamides Cannot Be Substituted


The 3,5-dimethoxy substitution pattern is a critical determinant of this compound's physicochemical properties and reactivity. Direct substitution with a different isomer, such as the 2,4- or 3,4-dimethoxy analog, or the unsubstituted thiobenzamide, would lead to a different molecule with altered electron density, lipophilicity, and steric profile [1]. This change would invalidate the downstream synthesis, particularly in applications requiring a specific substitution pattern, such as the Jacobson cyclization to yield targeted benzothiazole derivatives .

Quantitative Differentiation of 3,5-Dimethoxythiobenzamide (CAS 114980-23-3) from Alternative Thiobenzamides


Predicted Lipophilicity: A 5.3-Fold Increase in LogP Compared to Unsubstituted Thiobenzamide

The presence of two methoxy groups on the aromatic ring in 3,5-Dimethoxythiobenzamide substantially increases its predicted lipophilicity (LogP) compared to the parent thiobenzamide scaffold. This difference directly influences compound behavior in biological assays and synthetic purifications .

Physicochemical Properties Lipophilicity ADME

Physical State & Handling: Predicted Boiling Point Differential of >52°C vs. 2,4-Dimethoxy Isomer

The specific substitution pattern on the aromatic ring influences the compound's physical properties. 3,5-Dimethoxythiobenzamide exhibits a predicted boiling point that differs significantly from its 2,4-dimethoxy isomer, a factor relevant for purification and storage decisions .

Chemical Handling Synthesis Physical Properties

Commercial Availability & Purity: Assured 95% Minimum Purity for Reproducible Research

While multiple positional isomers exist, their commercial availability and defined purity specifications vary. 3,5-Dimethoxythiobenzamide is offered by at least one supplier with a guaranteed minimum purity specification of 95% . This is a critical parameter for ensuring reproducible results in research and development.

Quality Control Reproducibility Procurement

Primary Application Scenarios for Procuring 3,5-Dimethoxythiobenzamide (CAS 114980-23-3)


Synthesis of NQO2-Targeting Benzothiazoles

3,5-Dimethoxythiobenzamide is the specific precursor for generating a key series of NQO2 inhibitor benzothiazoles via a Jacobson cyclization . Researchers developing NQO2-targeted therapeutics must procure this exact compound to synthesize the 3,5-dimethoxy substituted benzothiazole analogs, as substitution with other isomers would yield a structurally distinct product with altered biological activity.

Thioamide-Containing Heterocycle Synthesis

The compound's specific combination of electron-donating methoxy groups and the reactive thioamide moiety makes it a distinct building block for constructing sulfur-containing heterocycles [1]. Its predicted physicochemical properties (LogP of 1.70) differentiate it from other thiobenzamides, potentially influencing reaction yields and work-up procedures . This scenario is for synthetic chemists where the exact 3,5-substitution pattern is a design requirement.

Methodology Development for Thioamide Synthesis

Given its defined purity specification of 95% and its position as a substituted aromatic thioamide, 3,5-Dimethoxythiobenzamide can serve as a model substrate for developing and validating new synthetic methodologies for thioamide formation or functionalization . Its use in this context relies on its procurement as a characterized, consistent reagent to establish reproducible baseline conditions for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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